molecular formula C18H21NO2S B5838290 N-benzyl-N-ethyl-2-methoxy-4-(methylthio)benzamide

N-benzyl-N-ethyl-2-methoxy-4-(methylthio)benzamide

Cat. No. B5838290
M. Wt: 315.4 g/mol
InChI Key: TXWBGVXAOMUVOY-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-2-methoxy-4-(methylthio)benzamide, also known as BEMT, is a synthetic compound that has gained attention in the scientific community due to its potential as a pharmacological tool. BEMT belongs to the class of benzamides, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-methoxy-4-(methylthio)benzamide involves its interaction with the dopamine D1 receptor. This compound binds to the receptor and prevents the activation of downstream signaling pathways, leading to a decrease in the physiological effects of dopamine. This compound has been shown to be a competitive antagonist of the D1 receptor, meaning that it competes with dopamine for binding to the receptor.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the binding of dopamine to the D1 receptor with high affinity and selectivity. In vivo studies have shown that this compound can modulate the activity of dopamine neurons in the brain, leading to changes in behavior and cognition. This compound has also been shown to have potential as a therapeutic agent for various neurological disorders, such as schizophrenia and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-N-ethyl-2-methoxy-4-(methylthio)benzamide is its high affinity and selectivity for the D1 receptor. This makes it a valuable tool for studying the role of the D1 receptor in various physiological processes. Another advantage of this compound is its relatively simple synthesis method, which allows for large-scale production of the compound. However, one limitation of this compound is its potential for off-target effects, as it may interact with other receptors or enzymes in the body. Additionally, the use of this compound in animal studies may be limited by its poor bioavailability and rapid metabolism.

Future Directions

There are several future directions for the study of N-benzyl-N-ethyl-2-methoxy-4-(methylthio)benzamide. One potential direction is the development of more potent and selective D1 receptor antagonists based on the structure of this compound. Another direction is the study of the effects of this compound on other G protein-coupled receptors, such as the adenosine A2A receptor. Additionally, the use of this compound in combination with other pharmacological agents may be explored for the treatment of neurological disorders. Overall, the study of this compound has the potential to provide valuable insights into the role of dopamine receptors in various physiological processes and may lead to the development of new therapeutic agents.

Synthesis Methods

The synthesis of N-benzyl-N-ethyl-2-methoxy-4-(methylthio)benzamide involves the reaction between 2-methoxy-4-(methylthio)benzoic acid and benzylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with ethyl chloroformate to yield the final compound, this compound. The synthesis of this compound is relatively simple and can be achieved in a few steps with high yield.

Scientific Research Applications

N-benzyl-N-ethyl-2-methoxy-4-(methylthio)benzamide has been studied for its potential as a pharmacological tool in various scientific fields. One of the main applications of this compound is in the study of dopamine receptors. This compound has been shown to be a potent and selective antagonist of the D1 dopamine receptor, which is involved in various physiological processes, including movement, reward, and cognition. This compound has also been studied for its potential as a tool in the study of other G protein-coupled receptors, such as the adenosine A2A receptor.

properties

IUPAC Name

N-benzyl-N-ethyl-2-methoxy-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-4-19(13-14-8-6-5-7-9-14)18(20)16-11-10-15(22-3)12-17(16)21-2/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWBGVXAOMUVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806028
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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